molecular formula C19H12F12O3 B6312590 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol CAS No. 1357625-86-5

1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol

Cat. No.: B6312590
CAS No.: 1357625-86-5
M. Wt: 516.3 g/mol
InChI Key: FQHNBALWPJYIDP-UHFFFAOYSA-N
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Description

1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound characterized by the presence of trifluoromethyl groups attached to phenoxy rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack from another molecule of 3,5-bis(trifluoromethyl)phenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenol: A precursor in the synthesis of 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol.

    1,3-Bis(trifluoromethyl)benzene: Another compound with similar trifluoromethyl groups but different structural properties.

    ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Used in pharmaceutical synthesis, particularly for neurokinin-1 (NK-1) receptor antagonists.

Uniqueness

This compound is unique due to its dual phenoxy groups and the presence of multiple trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.

Properties

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F12O3/c20-16(21,22)9-1-10(17(23,24)25)4-14(3-9)33-7-13(32)8-34-15-5-11(18(26,27)28)2-12(6-15)19(29,30)31/h1-6,13,32H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHNBALWPJYIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)OCC(COC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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